1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a cyanophenyl group
Preparation Methods
The synthesis of 1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid can be achieved through several routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst . Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Chemical Reactions Analysis
1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The cyanophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: A simpler analog without the cyanophenyl group.
2-Cyclopentene-1-carboxylic acid: A related compound with a double bond in the cyclopentane ring.
1-Phenyl-1-cyclopentanecarboxylic acid: A compound with a phenyl group instead of a cyanophenyl group.
The uniqueness of this compound lies in the presence of both the cyanophenyl and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2-cyanophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c14-9-10-5-1-2-6-11(10)13(12(15)16)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,15,16) |
InChI Key |
YTKSSVBCDMJNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2C#N)C(=O)O |
Origin of Product |
United States |
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